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DiAzKs

RNA-Protein Interactions Photo-Crosslinking Unnatural Amino Acids

Transient protein interaction capture is challenging in limited samples. DiAzKs (CAS 1253643-88-7) solves this with a diazirine photo-crosslinking amino acid. • 7-fold higher crosslinking efficiency vs. 254 nm UV. • Native mammalian incorporation without genetic manipulation. • Site-specific insertion via PylRS/tRNACUA. ≥98% purity, -20°C storage, blue ice shipping. Research use only.

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
CAS No. 1253643-88-7
Cat. No. B560315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiAzKs
CAS1253643-88-7
SynonymsN6-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1
InChIKeyLUCMNTLJAFTFDU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photo-Lysine Procurement Guide: Key Characteristics and Research Utility


N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (commonly designated Photo-Lysine, DiAzKs, or AbK; CAS 1253643-88-7) is a diazirine-containing, genetically encodable unnatural amino acid that functions as a UV light-activated (365 nm) photo-crosslinking probe [1]. It is site-specifically incorporated into proteins via orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pairs or through native mammalian translation machinery [2]. Upon UV irradiation, the diazirine moiety generates a highly reactive carbene intermediate that forms covalent bonds with adjacent biomolecules, enabling covalent capture of transient or weak protein-protein and protein-RNA interactions in vitro and in living cells [3].

Critical Differentiators: Why In-Class Crosslinkers Are Not Interchangeable


While several diazirine-containing photo-crosslinking amino acids exist (e.g., photo-leucine, photo-methionine, DiZPK), substitution without experimental validation is scientifically unsound. N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine exhibits distinct incorporation mechanisms, crosslinking efficiencies, and residue-specific targeting profiles. Unlike photo-leucine and photo-methionine, which rely on depletion of their cognate canonical amino acids for incorporation and preferentially target hydrophobic regions [1], this compound leverages the PylRS/tRNACUA orthogonal pair for high-fidelity site-specific insertion [2]. Crucially, its unique lysine-based structure enables it to be utilized by native mammalian translational machinery without genetic manipulation, a property not shared by its analogs [3]. Furthermore, its carbene generation under 365 nm light offers a 7-fold increase in crosslinking efficiency over conventional 254 nm UV crosslinking in RNA-protein interaction studies [4]. These quantifiable differences in incorporation route, substrate scope, and photochemical yield necessitate careful selection based on the specific experimental design.

Quantitative Differentiation: Performance Metrics vs. Comparators


Superior RNA-Protein Crosslinking Efficiency

In a model system using human iron regulatory protein 1 (IRP1), site-specific incorporation of N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (DiAzKs) achieved a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This quantification was based on the relative intensity of crosslinked protein-RNA adducts resolved by SDS-PAGE and visualized via autoradiography.

RNA-Protein Interactions Photo-Crosslinking Unnatural Amino Acids

Native Translational Machinery Incorporation for PTM-Reader Identification

Unlike photo-leucine and photo-methionine, which require depletion of their cognate natural amino acids for efficient incorporation and are primarily used for global proteome labeling, N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (photo-lysine) is readily incorporated into proteins by the native mammalian translation machinery without any genetic manipulation or amino acid depletion [1]. This property enabled the successful capture and identification of specific histone modification 'readers' and 'erasers' from HeLa cell lysates, including the heterodimer of Ku70 and Ku80 proteins within a native chromatin complex.

Epigenetics Post-Translational Modifications Chemical Proteomics

Site-Specific Genetic Encoding for Protein Interaction Mapping

N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (AbK) is efficiently incorporated into proteins in E. coli and mammalian cells using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA orthogonal pair [1]. This system allows for site-specific installation of the crosslinker at any amber codon-specified position. In contrast, photo-leucine and photo-methionine are incorporated globally and non-specifically by endogenous synthetases, precluding residue-level control. The site-specificity was validated by mass spectrometry analysis of purified glutathione S-transferase (GST) containing AbK at a defined position.

Genetic Code Expansion Protein-Protein Interactions Structural Proteomics

Diazirine Photochemistry: Photostability and Wavelength Specificity

The diazirine moiety in N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine exhibits significantly better photostability under ambient light conditions than the phenyl azide groups used in traditional photoreactive crosslinkers . Furthermore, diazirine activation is efficiently triggered by long-wave UV light (330-370 nm), which is less damaging to biological samples than the shorter wavelengths required for aryl azide activation. Comparative studies have shown that diazirine-based probes generate more uniform crosslinking products and exhibit a lower tendency for non-specific side reactions than aryl azides under identical irradiation conditions [1].

Photoaffinity Labeling Crosslinking Chemistry Probe Design

High-Value Application Scenarios in Academic and Industrial Research


Mapping Low-Abundance RBP Interaction Networks in Primary Cells

Leverage the 7-fold increase in crosslinking efficiency compared to conventional 254 nm UV methods [1] to capture and identify low-abundance RBPs or transient RNA-protein interactions from limited primary cell samples (e.g., patient-derived cells, rare stem cell populations). This is particularly valuable for dissecting post-transcriptional regulatory networks in disease states where sample quantities are limiting.

Identifying Epigenetic Reader Proteins for Lysine PTMs

Exploit the unique ability of photo-lysine to be incorporated by native mammalian translation machinery without genetic manipulation or amino acid depletion [2]. This enables chemoproteomic profiling of proteins that recognize specific lysine PTMs (acetylation, methylation, crotonylation, etc.) in histones or non-histone proteins. This application is critical for target identification and validation in epigenetic drug discovery programs.

Structural Proteomics and Protein Interface Mapping via Site-Specific Encoding

Utilize the PylRS/tRNACUA orthogonal system for site-specific incorporation of the compound at defined amber codon positions [3] to generate precise distance restraints for integrative structural modeling of protein complexes. This approach is superior to global crosslinking methods for validating computationally predicted interaction interfaces or determining binding modes of small-molecule therapeutics.

Live-Cell Protein Interaction Studies in Hard-to-Transfect Cells

Implement the adenovirus-based delivery system for the PylRS/tRNACUA pair to achieve efficient site-specific incorporation of the compound in primary cells and cancerous cell lines that are refractory to plasmid transfection [2]. This expands the utility of the compound for studying endogenous protein interaction dynamics in physiologically relevant cellular contexts, such as analyzing growth factor-induced signaling complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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